molecular formula C14H17F3N2O2S B2962398 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide CAS No. 2097861-72-6

3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide

Cat. No. B2962398
CAS RN: 2097861-72-6
M. Wt: 334.36
InChI Key: VEUDCUVLQPWZGZ-UHFFFAOYSA-N
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Description

The compound “3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances and pharmaceuticals . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a trifluoromethyl group, and a sulfonamide linkage. These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the electron-withdrawing trifluoromethyl group. The sulfonamide linkage could potentially participate in hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Environmental Fate and Degradation

Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties such as 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide, are widely used in industrial and commercial applications. Environmental studies have shown that these chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxic profiles. Research focusing on microbial degradation pathways has provided insights into the environmental fate and potential remediation strategies for these persistent pollutants. Laboratory investigations of important precursors, including perfluoroalkane sulfonamido derivatives, have bridged knowledge gaps regarding their environmental impact and degradation processes (Liu & Avendaño, 2013).

Chemical Synthesis Applications

Trifluoromethanesulfonic acid (triflic acid) derivatives are crucial in organic synthesis, facilitating a range of reactions such as electrophilic aromatic substitution and carbon-heteroatom bond formation. The unique properties of trifluoromethanesulfonic acid, related to compounds like 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide, enable the generation of cationic species from organic molecules, which are key intermediates in many synthetic routes. This versatility underscores the importance of such fluorinated compounds in developing new organic compounds and highlights their role in advancing synthetic chemistry (Kazakova & Vasilyev, 2017).

Toxicity and Environmental Health Concerns

The developmental toxicity of perfluoroalkyl acids and their derivatives has been a significant area of research, with studies highlighting their widespread presence in the environment and potential health risks. Compounds like 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide may contribute to environmental loads of perfluoroalkyl acids, necessitating a deeper understanding of their toxicological profiles to assess human health risks adequately. Investigations into the developmental effects of these compounds in rodent models have provided valuable data for risk assessment and regulatory actions (Lau, Butenhoff, & Rogers, 2004).

Mechanism of Action

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given its structural features, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

3,3,3-trifluoro-N-[2-(1-methylindol-5-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2S/c1-19-8-5-12-10-11(2-3-13(12)19)4-7-18-22(20,21)9-6-14(15,16)17/h2-3,5,8,10,18H,4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDCUVLQPWZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide

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